molecular formula C13H11ClOS2 B2802093 3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone CAS No. 320422-69-3

3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone

Cat. No.: B2802093
CAS No.: 320422-69-3
M. Wt: 282.8
InChI Key: YTGVKXLJZYLKML-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone is an organic compound with the molecular formula C13H11ClOS2 It is characterized by the presence of a chlorophenyl group, a thienyl group, and a propanone backbone

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS2/c14-10-3-5-11(6-4-10)16-9-7-12(15)13-2-1-8-17-13/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGVKXLJZYLKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone typically involves the reaction of 4-chlorothiophenol with 2-thienylpropanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone
  • 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone
  • 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone is unique due to the presence of both a chlorophenyl and a thienyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone is an organic compound characterized by its unique molecular structure, which includes a chlorophenyl group, a thienyl group, and a propanone backbone. This compound has garnered interest in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C13H11ClOS2
  • Molecular Weight : 274.81 g/mol
  • CAS Number : 320422-69-3

The compound is synthesized through the reaction of 4-chlorothiophenol with 2-thienylpropanone, typically using sodium hydroxide or potassium carbonate as a base in solvents like ethanol or methanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can bind to these biological targets, altering their activity and leading to various physiological effects. The precise pathways and molecular targets are still under investigation but are believed to involve modulation of enzyme activity related to metabolic processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. However, detailed studies are needed to quantify this effect and understand the underlying mechanisms.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .

Study on Antimicrobial Properties

A study conducted on various derivatives including this compound demonstrated significant inhibition of bacterial growth at certain concentrations. The IC50 values were determined through hemolysis assays, indicating that high concentrations (50 μM) resulted in approximately 50% inhibition of secretion related to bacterial virulence factors .

Enzyme Activity Modulation

Another research effort focused on the compound's interaction with Sortase A, an enzyme critical for the virulence of Gram-positive bacteria. The study found that certain structural analogs could inhibit Sortase A activity without affecting bacterial growth directly, suggesting a targeted approach to reducing virulence without compromising overall bacterial viability .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing some key similarities and differences:

Compound NameStructure FeaturesBiological Activity
This compoundChlorophenyl & Thienyl groupsAntimicrobial; Enzyme inhibitor
3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanoneChlorophenyl & Nitro groupPotentially similar enzyme inhibition
3-[(4-Chlorophenyl)sulfonyl]-1-(2-thienyl)-1-propanoneSulfonyl instead of sulfanylDifferent mechanism of action

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